2,5-Dibromo-3-dodecylthiophene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

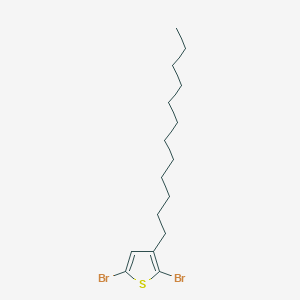

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dibromo-3-dodecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26Br2S/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZGNWAMVWNAJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=C(SC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

160096-78-6 | |

| Record name | Thiophene, 2,5-dibromo-3-dodecyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160096-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10408038 | |

| Record name | 2,5-Dibromo-3-dodecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148256-63-7 | |

| Record name | 2,5-Dibromo-3-dodecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,5-Dibromo-3-dodecylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,5-Dibromo-3-dodecylthiophene, a key precursor in the synthesis of conducting polymers. The information is presented to be a valuable resource for professionals in research, chemical sciences, and materials development.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in further chemical syntheses. A summary of these properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₂₆Br₂S |

| Molecular Weight | 410.25 g/mol |

| Appearance | Colorless to yellow liquid |

| Melting Point | 2-8 °C |

| Boiling Point | 135 °C at 2.5 mmHg |

| Density | 1.321 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.53 |

| Solubility | Slightly soluble in water |

Experimental Protocols for Property Determination

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a compound like this compound with a low melting point, a precise and slowly increasing temperature ramp is crucial for accurate measurement.

Methodology:

-

A small, dry sample of the compound is loaded into a capillary tube, which is sealed at one end.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first liquid is observed and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. Due to its high boiling point at atmospheric pressure, the boiling point of this compound is typically determined under reduced pressure to prevent decomposition.

Methodology:

-

A small amount of the liquid is placed in a distillation flask with a side arm.

-

A thermometer is positioned in the neck of the flask with the top of the bulb level with the bottom of the side arm.

-

The apparatus is connected to a vacuum source, and the pressure is lowered to the desired level (e.g., 2.5 mmHg).

-

The flask is heated gently. The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed on the thermometer bulb.

Solubility Assessment

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. A qualitative assessment of solubility is often performed to understand the polarity of a compound.

Methodology:

-

A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube.

-

A measured volume of the solvent to be tested (e.g., 3 mL of water) is added to the test tube.

-

The mixture is agitated vigorously for a set period.

-

The mixture is then allowed to stand and is observed for any signs of dissolution, such as the formation of a homogeneous solution or the disappearance of a distinct layer of the solute. The degree of solubility is noted (e.g., insoluble, slightly soluble, soluble).

Logical Workflow: Synthesis of Poly(3-dodecylthiophene)

This compound is a critical monomer for the synthesis of the conducting polymer poly(3-dodecylthiophene) (P3DDT). The polymerization is typically achieved through cross-coupling reactions such as Kumada or Stille coupling. The following diagram illustrates a generalized workflow for the synthesis of P3DDT via Kumada coupling.

Caption: Synthesis workflow for Poly(3-dodecylthiophene).

Electrochemical Properties of 2,5-Dibromo-3-dodecylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of 2,5-Dibromo-3-dodecylthiophene, a key monomer in the synthesis of advanced conductive polymers. This document details the synthesis, polymerization, and electrochemical characterization of this compound and its resulting polymer, poly(3-dodecylthiophene) (PDDT). Experimental protocols, quantitative data, and visual representations of key processes are included to support research and development in materials science and related fields.

Synthesis and Polymerization

The synthesis of this compound and its subsequent polymerization are foundational steps in harnessing its electrochemical properties. The following sections provide detailed experimental protocols for these processes.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct bromination of 3-dodecylthiophene.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3-dodecylthiophene in a suitable solvent such as chloroform or acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent to the flask. The molar ratio of 3-dodecylthiophene to NBS should be 1:2 to ensure dibromination at the 2 and 5 positions of the thiophene ring.

-

Reaction Monitoring: Allow the reaction to proceed for several hours at room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into water and extract the organic layer. Wash the organic layer with a sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Polymerization to Poly(3-dodecylthiophene) (PDDT)

The polymerization of this compound is often carried out via Grignard Metathesis (GRIM) polymerization to produce highly regioregular, head-to-tail coupled poly(3-dodecylthiophene).

Experimental Protocol:

-

Grignard Reagent Formation: In a dry, inert atmosphere (e.g., under argon), dissolve this compound in an anhydrous solvent like tetrahydrofuran (THF). Add one equivalent of a Grignard reagent, such as methylmagnesium bromide, to initiate a halogen-magnesium exchange. This results in a mixture of two regioisomeric Grignard intermediates.

-

Polymerization: To this mixture, add a catalytic amount of a nickel catalyst, typically Ni(dppp)Cl2 (dppp = 1,3-bis(diphenylphosphino)propane).

-

Reaction Progression: Stir the reaction mixture at room temperature for several hours. The polymerization progress can be observed by an increase in the viscosity of the solution.

-

Termination and Precipitation: Quench the reaction by adding a small amount of hydrochloric acid. Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

-

Purification: Collect the polymer precipitate by filtration and wash it repeatedly with methanol to remove any remaining monomer and catalyst. The purified poly(3-dodecylthiophene) is then dried under vacuum.

Electrochemical Characterization

The electrochemical properties of both the monomer and the resulting polymer are critical for understanding their behavior in electronic devices. Cyclic voltammetry is a primary technique used for this characterization.

Cyclic Voltammetry of this compound (Monomer)

Electropolymerization and Cyclic Voltammetry of Poly(3-dodecylthiophene) (PDDT)

Poly(3-dodecylthiophene) films can be deposited on an electrode surface via electropolymerization, and their redox properties can be studied using cyclic voltammetry.

Experimental Protocol for Electropolymerization:

-

Electrolyte Solution: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP).

-

Electrochemical Cell: Use a three-electrode setup with a working electrode (e.g., glassy carbon, platinum, or indium tin oxide), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

-

Deposition: Immerse the electrodes in the monomer solution. Deposit the polymer film on the working electrode by cycling the potential between a suitable range (e.g., 0 V to a potential high enough to oxidize the monomer, likely above 1.8 V) or by holding the potential at a constant value where the monomer oxidizes.

-

Film Characterization: After deposition, rinse the polymer-coated electrode with the solvent to remove unreacted monomer and transfer it to a fresh electrolyte solution (without the monomer). Record the cyclic voltammogram of the polymer film to study its redox behavior.

The cyclic voltammogram of a poly(3-dodecylthiophene) film typically shows a broad oxidation wave and a corresponding reduction wave, characteristic of the p-doping and de-doping processes of the polymer.

Quantitative Electrochemical Data

The following tables summarize the key electrochemical and physical properties of this compound and poly(3-dodecylthiophene).

Table 1: Physical and Electrochemical Properties of this compound

| Property | Value |

| CAS Number | 148256-63-7 |

| Molecular Formula | C₁₆H₂₆Br₂S |

| Molecular Weight | 410.25 g/mol |

| Density | 1.321 g/mL at 25 °C |

| Boiling Point | 135 °C at 2.5 mmHg |

| Oxidation Potential (Monomer) | Estimated to be > 1.8 V (vs. Ag/AgCl) |

Table 2: Electrochemical and Electrical Properties of Poly(3-dodecylthiophene) (PDDT)

| Property | Value Range | Notes |

| Oxidation Onset Potential | ~0.4 V (vs. Ag/AgCl) | For P3HT, a close analog |

| Peak Oxidation Potential | ~0.90 V (vs. Ag/AgCl) | For P3HT, a close analog |

| HOMO Energy Level | -4.9 to -5.2 eV | Determined from oxidation potential |

| LUMO Energy Level | -2.7 to -3.5 eV | Can be estimated from HOMO and optical band gap |

| Electrical Conductivity (Doped) | 10⁻⁵ to 10³ S/cm | Highly dependent on dopant and regioregularity |

Determination of HOMO and LUMO Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are crucial parameters that determine the electronic and optical properties of the material. These can be estimated from cyclic voltammetry data.

Experimental Protocol:

-

Cyclic Voltammetry: Obtain the cyclic voltammogram of a thin film of poly(3-dodecylthiophene) in an electrolyte solution.

-

Determine Onset Potentials: From the CV, determine the onset potential of the first oxidation wave (E_ox_onset) and the onset potential of the first reduction wave (E_red_onset).

-

Reference Electrode Calibration: Calibrate the potential values against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a known absolute energy level of -4.8 eV relative to the vacuum level.

-

Calculate HOMO and LUMO: The HOMO and LUMO energy levels can be calculated using the following empirical formulas:

-

HOMO (eV) = -[E_ox_onset (vs. Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red_onset (vs. Fc/Fc⁺) + 4.8]

-

Electrical Conductivity Measurement

The electrical conductivity of poly(3-dodecylthiophene) films is a key performance metric. The four-point probe method is a standard technique for this measurement.

Experimental Protocol:

-

Film Preparation: Deposit a thin film of poly(3-dodecylthiophene) onto an insulating substrate.

-

Doping: Dope the film to increase its conductivity. This can be done by exposing the film to a vapor of an oxidizing agent (e.g., iodine) or by electrochemical doping.

-

Four-Point Probe Measurement:

-

Place four equally spaced, co-linear probes in contact with the film surface.

-

Pass a constant current (I) through the two outer probes.

-

Measure the voltage (V) between the two inner probes.

-

-

Calculate Sheet Resistance: The sheet resistance (Rs) is calculated using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I).

-

Calculate Conductivity: Measure the thickness (t) of the film (e.g., using a profilometer). The conductivity (σ) is then calculated as: σ = 1 / (Rs * t).

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a conceptual application of poly(3-dodecylthiophene).

Caption: Synthesis of this compound and its polymerization to PDDT.

References

2,5-Dibromo-3-dodecylthiophene: A Comprehensive Technical Guide to its Role as a Precursor for High-Performance Conducting Polymers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromo-3-dodecylthiophene stands as a critical monomeric precursor in the synthesis of high-performance poly(3-dodecylthiophene) (PDDT), a solution-processable conducting polymer with significant potential in organic electronics. This technical guide provides a comprehensive overview of the synthesis of this key precursor, its subsequent polymerization utilizing the Grignard Metathesis (GRIM) method, and a detailed examination of the structural and electrical properties of the resulting polymer. Experimental protocols for key synthetic and characterization procedures are detailed to facilitate replication and further research. The logical workflows for synthesis and characterization are visually represented to provide a clear and concise understanding of the processes involved.

Introduction

The field of organic electronics has witnessed exponential growth, driven by the promise of lightweight, flexible, and cost-effective devices. At the heart of this technological revolution are conducting polymers, which combine the electrical properties of metals with the processability of plastics. Among these, poly(3-alkylthiophene)s (P3ATs) have emerged as a benchmark class of materials due to their excellent charge transport properties, environmental stability, and solubility in common organic solvents. The strategic placement of an alkyl side chain, such as a dodecyl group, at the 3-position of the thiophene ring is crucial for ensuring solubility, which is a prerequisite for solution-based fabrication techniques like spin-coating and printing.

The regioregularity of the polymer chain, specifically the head-to-tail (HT) coupling of the monomer units, is a critical determinant of the final material's performance. A high degree of HT coupling promotes a more planar backbone conformation, facilitating intermolecular π-π stacking and leading to enhanced charge carrier mobility and, consequently, higher electrical conductivity. The Grignard Metathesis (GRIM) polymerization of 2,5-dihalogenated-3-alkylthiophenes has become a preferred method for achieving high regioregularity. This guide focuses on this compound as the monomer precursor for the synthesis of highly regioregular PDDT.

Synthesis of the Precursor: this compound

The synthesis of the monomer, this compound, is a crucial first step that dictates the purity and quality of the final polymer. A common and effective method involves the direct bromination of 3-dodecylthiophene.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-dodecylthiophene

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

-

In a round-bottom flask, dissolve 3-dodecylthiophene in DMF.

-

In a separate flask, prepare a solution of NBS (2.2 equivalents) in DMF.

-

Slowly add the NBS solution dropwise to the 3-dodecylthiophene solution at room temperature while stirring.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

Quench the reaction by adding a sufficient volume of deionized water.

-

Extract the product into diethyl ether (or another suitable organic solvent).

-

Wash the organic layer sequentially with saturated saline solution and deionized water.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless to yellow liquid.

Characterization: The purity and identity of the synthesized monomer should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Polymerization of this compound via Grignard Metathesis (GRIM)

The GRIM polymerization method is a powerful technique for synthesizing highly regioregular poly(3-alkylthiophene)s. This chain-growth polymerization proceeds through a quasi-"living" mechanism, allowing for control over the molecular weight and enabling the synthesis of block copolymers.[1] The process involves the formation of a Grignard reagent from the dibrominated monomer, followed by nickel-catalyzed polymerization.

Mechanism Overview

The GRIM method capitalizes on the differential reactivity of the two bromine atoms on the thiophene ring. Treatment of 2,5-dibromo-3-alkylthiophenes with an alkyl or vinyl Grignard reagent results in a magnesium-bromine exchange, leading to a mixture of two regioisomeric Grignard intermediates.[2][3] Despite the formation of this mixture, the subsequent polymerization catalyzed by a nickel complex, such as Ni(dppp)Cl₂, proceeds with high regioselectivity, yielding polymers with greater than 95% head-to-tail couplings.[2][3]

Experimental Protocol: GRIM Polymerization of this compound

Materials:

-

This compound

-

tert-Butylmagnesium chloride (or other suitable Grignard reagent) in a suitable solvent (e.g., diethyl ether or THF)

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Soxhlet extraction apparatus

-

Hexane, Chloroform

Procedure:

-

In a dry, nitrogen-purged three-neck round-bottom flask, dissolve this compound in anhydrous THF.

-

Slowly add one equivalent of tert-butylmagnesium chloride solution via syringe.

-

Gently reflux the reaction mixture for 2 hours to ensure the formation of the Grignard reagent.

-

Cool the reaction mixture to room temperature.

-

Add a catalytic amount of Ni(dppp)Cl₂ to the reaction mixture.

-

Allow the polymerization to proceed at room temperature for a designated time (e.g., 2 hours). The reaction mixture will typically become a deep red/purple color and may become viscous.

-

Quench the polymerization by slowly adding the reaction mixture to an excess of methanol. This will cause the polymer to precipitate.

-

Filter the precipitated polymer and wash it with methanol.

-

Purify the polymer by Soxhlet extraction with sequential washing using methanol, hexane, and finally chloroform to extract the regioregular polymer fraction.

-

Precipitate the chloroform fraction in methanol, filter, and dry the final poly(3-dodecylthiophene) product under vacuum.

Properties of Poly(3-dodecylthiophene)

The physical and electronic properties of PDDT are intrinsically linked to its molecular structure, particularly its regioregularity and molecular weight.

Quantitative Data

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 148256-63-7 | [4][5] |

| Molecular Formula | C₁₆H₂₆Br₂S | [4][5] |

| Molecular Weight | 410.25 g/mol | [4][5] |

| Appearance | Colorless to yellow liquid | [5] |

| Boiling Point | 135 °C @ 2.5 mmHg | [4][5] |

| Density | 1.321 g/mL at 25 °C | [4][5] |

Table 2: Properties of Poly(3-dodecylthiophene) and Related Poly(3-alkylthiophene)s

| Property | Poly(3-dodecylthiophene) (PDDT) | Poly(3-hexylthiophene) (P3HT) | Reference |

| Regioregularity (% HT) | > 95% (via GRIM) | > 95% (via GRIM) | [2][3] |

| Molecular Weight (Mn, kDa) | Controllable by monomer/catalyst ratio | 5 - 70 kDa (Controllable by monomer/catalyst ratio) | [1][6] |

| Polydispersity Index (PDI) | 1.2 - 1.5 | 1.1 - 1.6 | [1][7] |

| Electrical Conductivity (S/cm) | Varies with doping and processing | Undoped: 10⁻⁶ - 10⁻⁸, Doped: up to 12.7 | [8] |

Note: The electrical conductivity of conducting polymers is highly dependent on factors such as regioregularity, molecular weight, film morphology, and the doping agent and process used. The values for P3HT are provided as a reference for the expected range of conductivity for PDDT.

Characterization of Monomer and Polymer

A thorough characterization of both the this compound monomer and the final poly(3-dodecylthiophene) polymer is essential to ensure material quality and to understand the structure-property relationships.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Used to confirm the chemical structure and purity of the this compound monomer. For the polymer, ¹H NMR can be used to determine the regioregularity by analyzing the chemical shift of the α-methylene protons of the alkyl side chain.[9]

Gel Permeation Chromatography (GPC):

-

Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized poly(3-dodecylthiophene).

UV-Vis Spectroscopy:

-

Used to study the electronic absorption properties of the polymer in solution and as a thin film. The position of the absorption maximum (λ_max) provides information about the effective conjugation length of the polymer backbone.

X-ray Diffraction (XRD):

-

Used to investigate the solid-state packing and crystallinity of the polymer films. The presence of sharp diffraction peaks indicates a well-ordered lamellar structure, which is crucial for efficient charge transport.

Four-Point Probe Measurement:

-

Used to measure the electrical conductivity of the poly(3-dodecylthiophene) thin films. The polymer films are typically doped to increase their conductivity before measurement.

Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships in the synthesis and characterization of poly(3-dodecylthiophene) from its precursor.

Synthesis Pathway

Caption: Synthesis pathway from 3-dodecylthiophene to purified PDDT.

Experimental Workflow

Caption: Overall experimental workflow for PDDT synthesis and evaluation.

Characterization Logic

Caption: Logical flow of characterization techniques for the monomer and polymer.

Conclusion

This compound is an indispensable precursor for the synthesis of high-quality, regioregular poly(3-dodecylthiophene). The Grignard Metathesis (GRIM) polymerization method provides a robust and controllable route to this important conducting polymer, enabling the tuning of its molecular weight and, consequently, its electronic properties. This technical guide has provided detailed experimental protocols and a summary of the key properties of both the monomer and the resulting polymer, which will serve as a valuable resource for researchers in the field of organic electronics and materials science. The provided workflows offer a clear visual representation of the synthetic and characterization processes, aiding in the planning and execution of further research and development in this exciting area.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. chem.cmu.edu [chem.cmu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | CAS 148256-63-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.cmu.edu [chem.cmu.edu]

- 8. Enhanced Electrical Conductivity of Molecularly p-Doped Poly(3-hexylthiophene) through Understanding the Correlation with Solid-State Order - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.cmu.edu [chem.cmu.edu]

Technical Guide: 2,5-Dibromo-3-dodecylthiophene

CAS Number: 148256-63-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,5-Dibromo-3-dodecylthiophene, a key building block in the synthesis of advanced organic electronic materials. The information compiled within is intended for professionals in research and development.

Chemical Identification and Properties

This compound is an organobromine compound that serves as a crucial monomer for the synthesis of conductive polymers. Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 148256-63-7 | [1][2][3] |

| Molecular Formula | C16H26Br2S | [1][2][3] |

| Molecular Weight | 410.25 g/mol | [1][2] |

| Physical Description | Colorless to yellow liquid | [1] |

| Boiling Point | 135 °C at 2.5 mmHg | [1][4] |

| Density | 1.321 g/mL at 25 °C | [1][4] |

| Refractive Index | n20/D 1.53 | [4] |

| Purity | ≥ 97% | [1][4] |

Synthesis of this compound

A common method for the synthesis of 2,5-dibromo-3-alkylthiophenes is the direct bromination of 3-alkylthiophenes.

Experimental Protocol: Bromination of 3-dodecylthiophene

This protocol is based on the general procedure for the synthesis of 2,5-dibromo-3-alkylthiophenes.

Materials:

-

3-dodecylthiophene

-

N-Bromosuccinimide (NBS) (2.2 equivalents)

-

Glacial Acetic Acid (HOAc)

-

Chloroform (CHCl3)

Procedure:

-

Dissolve 3-dodecylthiophene in a 1:1 mixture of glacial acetic acid and chloroform.

-

Add 2.2 equivalents of N-Bromosuccinimide (NBS) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation to yield this compound.[2]

Polymerization of this compound

This compound is a key monomer for the synthesis of regioregular, head-to-tail coupled poly(3-dodecylthiophene) (P3DDT), a widely studied conducting polymer. Two prominent methods for this polymerization are the Grignard Metathesis (GRIM) method and Kumada coupling.

Grignard Metathesis (GRIM) Polymerization

The GRIM method involves a magnesium-halogen exchange reaction to form a Grignard reagent in situ, which then undergoes nickel-catalyzed polymerization.[2][5]

References

An In-depth Technical Guide to 3-Alkylthiophene Monomers for Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(3-alkylthiophene)s (P3ATs) are a prominent class of conducting polymers extensively utilized in the development of organic electronic devices such as organic field-effect transistors (OFETs), organic photovoltaic cells (OPVs), and sensors.[1][2] Their utility stems from a unique combination of properties including good solubility and processability conferred by the alkyl side chains, along with tunable electronic and optical characteristics that are highly dependent on the polymer's molecular weight and, crucially, its regioregularity.[2][3] This guide provides a comprehensive technical overview of 3-alkylthiophene monomers, covering their synthesis, purification, characterization, and subsequent polymerization into high-performance P3ATs.

Synthesis of 3-Alkylthiophene Monomers

The most common starting material for the synthesis of P3ATs is a dihalogenated 3-alkylthiophene monomer, typically 2,5-dibromo-3-alkylthiophene. The synthesis generally begins with the alkylation of 3-bromothiophene.

Grignard Cross-Coupling for Alkylation

A widely used method for synthesizing 3-alkylthiophenes is the Grignard reaction, which involves the coupling of an alkyl Grignard reagent with 3-bromothiophene.[4]

Dihalogenation of 3-Alkylthiophene

Once the 3-alkylthiophene is obtained, it must be dihalogenated at the 2 and 5 positions to prepare it for polymerization. This is typically achieved using N-bromosuccinimide (NBS) in a suitable solvent.

Purification of 3-Alkylthiophene Monomers

The purity of the 3-alkylthiophene monomer is critical for achieving high molecular weight and regioregular polymers. Common purification techniques include:

-

Distillation: Monomers can be purified by distillation under reduced pressure.[4]

-

Column Chromatography: Silica gel chromatography can be employed to remove impurities.

Characterization of 3-Alkylthiophene Monomers

The structure and purity of the synthesized monomers are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to verify the chemical structure and assess purity.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for confirming the molecular weight and identifying any volatile impurities.

Polymerization of 3-Alkylthiophene Monomers

Several methods have been developed for the polymerization of 3-alkylthiophene monomers, each offering different levels of control over the polymer's properties, particularly regioregularity. Regioregularity refers to the orientation of the monomer units within the polymer chain, which can be head-to-tail (HT), head-to-head (HH), or tail-to-tail (TT). High HT coupling is desirable as it leads to a more planar polymer backbone, facilitating better π-π stacking and enhanced charge transport.[5][6]

Grignard Metathesis (GRIM) Polymerization

The Grignard Metathesis (GRIM) method is a popular choice for synthesizing highly regioregular P3ATs (typically >95% HT).[1][7][8] This method involves the treatment of a 2,5-dihalo-3-alkylthiophene with a Grignard reagent to form a mixture of magnesiated isomers, followed by the addition of a nickel catalyst, commonly Ni(dppp)Cl2 (dppp = 1,3-bis(diphenylphosphino)propane), to initiate polymerization.[7][9] The GRIM method is considered a quasi-"living" chain-growth polymerization, allowing for control over the molecular weight by adjusting the monomer-to-initiator ratio.[10][11]

Rieke Polymerization

The Rieke method utilizes highly reactive "Rieke zinc" to regioselectively form an organozinc intermediate from 2,5-dihalo-3-alkylthiophenes.[12][13] The subsequent addition of a nickel or palladium catalyst leads to the formation of P3ATs. The regioregularity of the resulting polymer is controlled by the choice of catalyst. For instance, using Ni(dppe)Cl2 ([1,2-bis(diphenylphosphino)ethane]nickel(II) chloride) can yield almost completely regioregular HT P3AT, while Pd(PPh3)4 results in a regiorandom polymer.[12]

McCullough Method

The McCullough method was one of the first to produce nearly 100% HT-coupled P3ATs.[14] It involves the regioselective metalation of 2-bromo-3-alkylthiophene with lithium diisopropylamide (LDA), followed by transmetalation with MgBr2·OEt2 to form the Grignard reagent, which is then polymerized using a nickel catalyst.[15]

Oxidative Polymerization

Chemical oxidative polymerization, often using ferric chloride (FeCl3) as the oxidant, is a simpler and more direct method for synthesizing P3ATs.[16] However, this method typically results in polymers with lower regioregularity (around 80% HT) and may leave residual catalyst in the polymer, affecting its electronic properties.[5][16]

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of 3-alkylthiophenes and their corresponding polymers.

Table 1: Synthesis and Purification of 3-Alkylthiophene Monomers

| Monomer | Alkyl Chain | Synthesis Method | Purification Method | Boiling Point (°C @ 5 mmHg) | Reference |

| 3-Pentylthiophene | C5H11 | Grignard Reaction | Distillation | 55-58 | [4] |

| 3-Nonylthiophene | C9H19 | Grignard Reaction | Distillation | 108-112 | [4] |

Table 2: Properties of Poly(3-alkylthiophene)s Synthesized by Various Methods

| Polymer | Alkyl Chain | Polymerization Method | Regioregularity (% HT) | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | Electrical Conductivity (S/cm) | Reference |

| P3BT | Butyl | GRIM | >98% | ~11 | - | - | [1] |

| P3HT | Hexyl | GRIM | >98% | 10-70 | 1.2-1.5 | - | [1][10] |

| P3OT | Octyl | GRIM | >98% | ~38 | - | - | [1] |

| P3DDT | Dodecyl | McCullough | ~91% | - | - | up to 1000 (I2 doped) | [15] |

| P3ATs | Various | Rieke (Ni(dppe)Cl2) | >98.5% | - | - | - | [12] |

| P3ATs | Various | Rieke (Pd(PPh3)4) | 50% | - | - | - | [12] |

| P3ATs | Various | Oxidative (FeCl3) | ~80% | - | - | - | [5] |

| P3HT | Hexyl | Oxidative (FeCl3) | - | - | - | 2.4 x 10-6 (undoped) | [17] |

Table 3: Thermal Properties of Poly(3-alkylthiophene)s

| Polymer | Alkyl Chain | Molecular Weight (Mn, kDa) | Melting Temperature (Tm, °C) | Reference |

| P3HT | Hexyl | - | >200 | [18] |

| P3EHT:P3HT-19 | Ethylhexyl/Hexyl | - | 198 | [18] |

| P3EHT:P3HT-35 | Ethylhexyl/Hexyl | - | 157 | [18] |

| P3EHT:P3HT-48 | Ethylhexyl/Hexyl | - | 132 | [18] |

Experimental Protocols

Protocol 1: Synthesis of 2,5-dibromo-3-alkylthiophene

-

Alkylation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromothiophene in anhydrous tetrahydrofuran (THF). Cool the solution in an ice bath. Slowly add the corresponding alkyl Grignard reagent (e.g., hexylmagnesium bromide) dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Bromination: Dissolve the synthesized 3-alkylthiophene in a suitable solvent such as chloroform or dimethylformamide (DMF). Cool the solution in an ice bath and protect it from light. Add N-bromosuccinimide (NBS) portion-wise over a period of time. Allow the reaction to stir at room temperature overnight. Pour the reaction mixture into water and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation under reduced pressure or column chromatography.

Protocol 2: Grignard Metathesis (GRIM) Polymerization of 2,5-dibromo-3-hexylthiophene (P3HT)

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,5-dibromo-3-hexylthiophene in anhydrous THF.

-

Slowly add one equivalent of an alkyl or vinyl Grignard reagent (e.g., tert-butylmagnesium chloride) at room temperature.[19] Stir the mixture for the specified time (e.g., 1.5 hours at reflux) to allow for the magnesium-bromine exchange.[19]

-

Add a catalytic amount of Ni(dppp)Cl2 to the solution. The amount of catalyst will determine the target molecular weight of the polymer.

-

Allow the polymerization to proceed at room temperature for a set period.

-

Quench the reaction by adding a few milliliters of 5 M aqueous HCl.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Collect the polymer by filtration and purify it by Soxhlet extraction with methanol, hexane, and finally chloroform to remove oligomers and residual catalyst.[19]

-

Precipitate the chloroform fraction in methanol, collect the purified polymer, and dry it under vacuum.

Mandatory Visualization

Caption: Synthesis pathway for 2,5-dibromo-3-alkylthiophene monomers.

Caption: Comparison of GRIM and Oxidative polymerization pathways.

Caption: General experimental workflow from monomer to device.

References

- 1. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Polythiophene - Wikipedia [en.wikipedia.org]

- 4. Poly(3-alkylthiophenes): new sorption materials for solid phase microextraction of drugs isolated from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The McCullough Group - Research [chem.cmu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.cmu.edu [chem.cmu.edu]

- 9. Exploring the mechanism of Grignard metathesis polymerization of 3-alkylthiophenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.cmu.edu [chem.cmu.edu]

- 15. Enhanced electrical conductivity in regioselectively synthesized poly(3-alkylthiophenes) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. cpsm.kpi.ua [cpsm.kpi.ua]

- 17. mdpi.com [mdpi.com]

- 18. Control of thermal and optoelectronic properties in conjugated poly(3-alkylthiophenes) | MRS Communications | Cambridge Core [cambridge.org]

- 19. pubs.acs.org [pubs.acs.org]

The Pivotal Role of 2,5-Dibromo-3-dodecylthiophene in Organic Electronics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-3-dodecylthiophene is a key building block in the synthesis of high-performance conjugated polymers for organic electronic applications. This organobromine compound, a derivative of thiophene, serves as a crucial monomer for the production of poly(3-dodecylthiophene) (P3DDT), a material widely utilized in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Its unique molecular structure, featuring two bromine atoms at the 2 and 5 positions and a long dodecyl side chain at the 3 position, allows for controlled polymerization and imparts desirable solubility and processing characteristics to the resulting polymer. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its polymeric derivatives in the field of organic electronics.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in polymer synthesis and device fabrication. The key properties are summarized in the table below.

| Property | Value |

| CAS Number | 148256-63-7 |

| Molecular Formula | C₁₆H₂₆Br₂S |

| Molecular Weight | 410.25 g/mol [1][2] |

| Appearance | Colorless to yellow liquid[3] |

| Density | 1.321 g/mL at 25 °C[1] |

| Boiling Point | 135 °C at 2.5 mmHg |

| Flash Point | >230 °F (>110 °C) |

| Refractive Index (n20/D) | 1.53[4] |

| Storage Temperature | 2-8°C[4] |

Synthesis of Poly(3-dodecylthiophene) (P3DDT)

The primary application of this compound is as a monomer for the synthesis of regioregular poly(3-dodecylthiophene). The Grignard Metathesis (GRIM) polymerization is a widely adopted method for this purpose, as it allows for the synthesis of polymers with a high degree of head-to-tail (HT) couplings, which is crucial for achieving optimal electronic properties.

Grignard Metathesis (GRIM) Polymerization

The GRIM method involves the treatment of the 2,5-dibromo-3-alkylthiophene monomer with a Grignard reagent, leading to a magnesium-bromine exchange. This process generates a mixture of two regioisomeric Grignard intermediates. Subsequent addition of a nickel-based catalyst, such as Ni(dppp)Cl₂, initiates a cross-coupling polymerization. Despite the formation of a mixture of regioisomers, the polymerization proceeds with high regioselectivity, typically affording polymers with greater than 95% HT-HT couplings.[5] This high degree of regioregularity is attributed to a combination of kinetic and thermodynamic factors during the catalytic cycle.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. spiedigitallibrary.org [spiedigitallibrary.org]

- 3. 20.210.105.67 [20.210.105.67]

- 4. web.stanford.edu [web.stanford.edu]

- 5. Impact of Concentration Variations in P3HT: PCBM on Power Conversion Efficiency of Inverted Organic Solar Cell | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 6. ossila.com [ossila.com]

Methodological & Application

Application Notes and Protocols for Grignard Metathesis (GRIM) Polymerization of 2,5-Dibromo-3-dodecylthiophene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard Metathesis (GRIM) polymerization is a powerful and efficient method for the synthesis of regioregular poly(3-alkylthiophenes) (P3ATs). This technique offers significant advantages over other methods, including the use of readily available and inexpensive Grignard reagents and milder reaction conditions, avoiding the need for cryogenic temperatures.[1][2][3][4] The resulting head-to-tail (HT) coupled polymers exhibit enhanced electronic and photonic properties due to their well-ordered structure, making them highly desirable materials for applications in organic electronics such as field-effect transistors, sensors, and light-emitting diodes.[1][2]

This document provides detailed protocols for the synthesis of poly(3-dodecylthiophene) (P3DDT) via GRIM polymerization of 2,5-Dibromo-3-dodecylthiophene, along with representative characterization data.

Data Presentation

The following tables summarize typical quantitative data obtained from the GRIM polymerization of this compound under various conditions.

Table 1: Monomer Synthesis Data

| Compound | Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield (%) |

| This compound | 3-Dodecylthiophene | N-Bromosuccinimide (2 eq.) | THF | 2 h | Room Temp. | High |

Table 2: GRIM Polymerization Conditions and Results for Poly(3-dodecylthiophene) (P3DDT)

| Grignard Reagent (1 eq.) | Catalyst (mol%) | Solvent | Reaction Time | Temperature | Yield (%) | Mn (kDa) | PDI | % HT-HT Couplings |

| CH₃MgBr | Ni(dppp)Cl₂ (0.5-1) | THF | 20 min - 2 h | Reflux | 60-70 | 21 | 1.36 | >95 |

| Vinylmagnesium bromide | Ni(dppp)Cl₂ | THF | Not Specified | Not Specified | >70 | Not Specified | Not Specified | >95 |

| Dodecylmagnesium bromide | Ni(dppp)Cl₂ | THF | Not Specified | Not Specified | >70 | Not Specified | Not Specified | >95 |

Mn = Number-average molecular weight, PDI = Polydispersity Index, HT = Head-to-Tail. Data compiled from multiple sources.[1][2][5]

Experimental Protocols

Protocol 1: Synthesis of this compound (Monomer)

This protocol describes the bromination of 3-dodecylthiophene to yield the monomer required for GRIM polymerization.[5]

Materials:

-

3-Dodecylthiophene

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF), anhydrous

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve 3-dodecylthiophene in anhydrous THF in a round-bottom flask.

-

Slowly add N-Bromosuccinimide (2.0 equivalents) to the solution in portions over 5 minutes.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the THF solvent under reduced pressure using a rotary evaporator.

-

Add hexane to the residue to precipitate the succinimide byproduct.

-

Filter the mixture to remove the precipitate.

-

Concentrate the filtrate to obtain the crude product.

-

Purify the crude product by distillation or column chromatography to yield pure this compound.

Protocol 2: GRIM Polymerization of this compound

This protocol details the synthesis of regioregular poly(3-dodecylthiophene) using the GRIM method.[1][5]

Materials:

-

This compound

-

Methylmagnesium bromide (CH₃MgBr) solution in ether (e.g., 1.0 M)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Soxhlet extraction apparatus and thimbles

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

In an oven-dried, three-neck round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous THF.

-

Add one equivalent of methylmagnesium bromide solution dropwise to the stirred solution.

-

Heat the reaction mixture to reflux for 1 hour to facilitate the Grignard metathesis, forming the active monomer intermediates.

-

Add the Ni(dppp)Cl₂ catalyst (typically 0.5-1 mol%) to the reaction mixture.

-

Continue to stir the solution at reflux. The polymerization is typically complete within 20 minutes to 2 hours, often indicated by a change in color and viscosity.

-

Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.

-

Filter the precipitated polymer and place it in a Soxhlet thimble.

-

Purify the polymer by Soxhlet extraction with methanol (to remove catalyst residues and oligomers), followed by hexane (to remove any remaining monomer), and finally with chloroform or another suitable solvent to extract the pure polymer.

-

Precipitate the polymer from the chloroform fraction by adding it to methanol.

-

Collect the purified poly(3-dodecylthiophene) by filtration and dry under vacuum.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagram illustrates the key steps in the GRIM polymerization of this compound, from the monomer to the final purified polymer.

Caption: Workflow for GRIM Polymerization of P3DDT.

Logical Relationship of Regioselectivity

The diagram below explains the origin of the high regioregularity in GRIM polymerization. Although the initial Grignard metathesis produces a mixture of regioisomers, the nickel catalyst preferentially reacts with the less sterically hindered isomer, leading to a head-to-tail coupled polymer chain.

Caption: Origin of Regioselectivity in GRIM Polymerization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.cmu.edu [chem.cmu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C3TA13258G [pubs.rsc.org]

- 5. chem.cmu.edu [chem.cmu.edu]

Application Notes and Protocols for Stille Coupling Polymerization of 2,5-Dibromo-3-dodecylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile method for the synthesis of conjugated polymers, which are essential materials in the development of organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[1][2] This reaction is particularly valued for its tolerance to a wide variety of functional groups and its typically high yields.[1][2] This application note provides a detailed protocol for the Stille coupling polymerization of 2,5-Dibromo-3-dodecylthiophene with 2,5-bis(trimethylstannyl)thiophene to synthesize poly(3-dodecylthiophene) (P3DDT), a conductive polymer with significant potential in various applications.

Reaction Principle

The Stille polymerization involves a palladium-catalyzed cross-coupling reaction between an organotin compound (e.g., 2,5-bis(trimethylstannyl)thiophene) and an organic halide (e.g., this compound). The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Quantitative Data Summary

The molecular weight and polydispersity index (PDI) of the resulting polymer are critical parameters that influence its properties. Below is a summary of representative data for poly(3-alkylthiophene)s synthesized via Stille coupling and other methods.

| Polymer | Monomers | Catalyst/Ligand | Solvent | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Yield (%) | Reference |

| Poly(3-dodecylthiophene) | This compound, 2,5-bis(trimethylstannyl)thiophene | Pd₂(dba)₃ / P(o-tol)₃ | Toluene/DMF | 10-50 | 20-100 | 1.5-2.5 | 70-95 | Adapted from general protocols for similar monomers |

| Poly(3-hexylthiophene) | 2,5-Dibromo-3-hexylthiophene, 2,5-bis(trimethylstannyl)thiophene | Pd(PPh₃)₄ | Toluene | 18.9 | 34.0 | 1.8 | - | From a study on a similar polyalkylthiophene[1] |

| P3DDT-COOMe | Post-polymerization modification of P3DDT | - | - | 12.2 | 12.5 | 1.60 | - | Data for a modified Poly(3-dodecylthiophene) |

| NDI-based copolymer | 2,5-bis(trimethylstannyl)thiophene and a dibrominated NDI derivative | Pd₂(dba)₃ / P(o-tol)₃ | - | - | - | - | - | A non-stoichiometric Stille coupling example[4] |

Experimental Protocol

This protocol details the synthesis of poly(3-dodecylthiophene) (P3DDT) via Stille coupling polymerization.

Materials:

-

This compound (Monomer A)

-

2,5-Bis(trimethylstannyl)thiophene (Monomer B)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (Catalyst)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (Ligand)

-

Anhydrous Toluene or N,N-Dimethylformamide (DMF) (Solvent)

-

Methanol (for precipitation)

-

Hexane (for washing)

-

Acetone (for washing)

-

Chloroform (for Soxhlet extraction)

-

Argon or Nitrogen gas (inert atmosphere)

Equipment:

-

Schlenk flask and line

-

Magnetic stirrer with hotplate

-

Condenser

-

Syringes and needles

-

Cannula

-

Soxhlet extraction apparatus

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Monomer and Catalyst Preparation:

-

In a flame-dried Schlenk flask, add this compound (1.0 eq) and 2,5-bis(trimethylstannyl)thiophene (1.0 eq).

-

In a separate small, dry vial, weigh the catalyst, Pd₂(dba)₃ (0.01-0.02 eq), and the ligand, P(o-tol)₃ (0.04-0.08 eq).

-

-

Reaction Setup:

-

Place the Schlenk flask containing the monomers under an inert atmosphere by performing at least three cycles of vacuum and backfilling with argon or nitrogen.

-

Add the catalyst and ligand mixture to the Schlenk flask under a positive flow of inert gas.

-

Add anhydrous and degassed toluene or DMF via a syringe to the flask to achieve a monomer concentration of approximately 0.1-0.2 M.

-

-

Polymerization:

-

Stir the reaction mixture at room temperature for 30 minutes to ensure complete dissolution and complex formation.

-

Heat the mixture to 90-110 °C and stir vigorously for 24-48 hours under an inert atmosphere. The reaction progress can be monitored by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.

-

-

Work-up and Purification:

-

After the polymerization is complete, cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration using a Büchner funnel.

-

Wash the polymer sequentially with copious amounts of methanol, hexane, and acetone to remove residual monomers, oligomers, and catalyst byproducts.

-

Perform a final purification step by Soxhlet extraction. The polymer is typically extracted with chloroform, leaving insoluble impurities and catalyst residues behind.

-

Precipitate the polymer from the chloroform solution by adding it to methanol.

-

Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50 °C overnight.

-

Characterization

The synthesized poly(3-dodecylthiophene) should be characterized to determine its molecular weight, polydispersity, structure, and purity.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and assess its regioregularity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups and confirm the polymerization.

-

UV-Vis Spectroscopy: To determine the absorption spectrum and estimate the optical bandgap of the conjugated polymer.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Safety Precautions

-

Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.

-

Organic solvents are flammable and should be handled away from ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting

-

Low Molecular Weight: This can be due to impurities in the monomers or solvent, an incorrect stoichiometric ratio of the monomers, or premature termination of the reaction. Ensure all reagents and solvents are pure and dry, and that the reaction is carried out under strictly inert conditions.

-

Broad PDI: This may result from side reactions or slow initiation. Optimizing the catalyst-to-ligand ratio and the reaction temperature may help to narrow the molecular weight distribution.

-

Low Yield: Incomplete reaction or loss of polymer during work-up can lead to low yields. Ensure the reaction goes to completion and be careful during the precipitation and washing steps.

By following this detailed protocol, researchers can successfully synthesize poly(3-dodecylthiophene) using Stille coupling polymerization for various applications in organic electronics and materials science.

References

Application Notes and Protocols: Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-dodecylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki cross-coupling reaction is a versatile and powerful tool in synthetic organic chemistry for the formation of carbon-carbon bonds. This palladium-catalyzed reaction couples organoboron compounds with organic halides or triflates, offering a broad functional group tolerance and generally mild reaction conditions. 2,5-Dibromo-3-dodecylthiophene is a key building block for the synthesis of a variety of functionalized thiophene derivatives and conjugated polymers. The resulting products, including 2,5-diaryl-3-dodecylthiophenes and poly(3-dodecylthiophene), have significant applications in organic electronics, sensor technology, and as potential therapeutic agents. Thiophene-based compounds have demonstrated a range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2][3]

This document provides detailed protocols for both the double Suzuki cross-coupling of this compound with arylboronic acids to synthesize 2,5-diaryl-3-dodecylthiophenes, and for the Suzuki polycondensation to synthesize poly(3-dodecylthiophene).

Application 1: Synthesis of 2,5-Diaryl-3-dodecylthiophenes for Biological Screening

The synthesis of 2,5-diaryl-3-hexylthiophene derivatives via a palladium-catalyzed Suzuki cross-coupling reaction has been reported with moderate to good yields.[4] These compounds have been investigated for their anti-tumor, anti-thrombolytic, and biofilm inhibition activities. The protocol described below is adapted for this compound and can be utilized to generate a library of compounds for drug discovery and development. The general anticancer mechanisms of thiophene derivatives include the inhibition of topoisomerase and tyrosine kinase, interaction with tubulin, and the induction of apoptosis through the activation of reactive oxygen species.[1][3]

Experimental Protocol: Double Suzuki Cross-Coupling

This protocol details the synthesis of 2,5-diaryl-3-dodecylthiophenes from this compound and various arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methylphenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water (deionized)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure: [4]

-

To a Schlenk flask containing a magnetic stir bar, add this compound (1 mmol).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.06 mmol, 6 mol%).

-

Add 1,4-dioxane (2 mL) under an inert atmosphere (argon or nitrogen).

-

Stir the mixture at room temperature (25 °C) for 30 minutes.

-

Add the desired arylboronic acid (2.5 mmol), potassium phosphate (4 mmol), and water (0.5 mL) to the flask under an inert atmosphere.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

After 12 hours, cool the reaction mixture to room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, proceed with standard aqueous work-up and purification by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical reaction parameters and expected yields for the double Suzuki cross-coupling reaction, based on analogous reactions with 2,5-dibromo-3-hexylthiophene.[4]

| Reactant 1 | Reactant 2 (Arylboronic Acid) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good |

| This compound | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good |

| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good |

Experimental Workflow and Biological Evaluation

The following diagram illustrates the workflow from synthesis to biological evaluation of the synthesized thiophene derivatives.

References

- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of regioregular poly(3-dodecylthiophene) from 2,5-Dibromo-3-dodecylthiophene

Application Note & Protocol: Synthesis of Regioregular Poly(3-dodecylthiophene)

Topic: Synthesis of Regioregular Poly(3-dodecylthiophene) from 2,5-Dibromo-3-dodecylthiophene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Regioregular poly(3-alkylthiophenes) (PATs) are a prominent class of conducting polymers widely utilized in organic electronics, including organic field-effect transistors (OFETs), solar cells, and sensors. The arrangement of the alkyl side chains on the thiophene backbone, known as regioregularity, is crucial for the material's properties. A high degree of head-to-tail (HT) couplings allows the polymer chains to adopt a planar conformation, which facilitates efficient π-π stacking in the solid state. This ordered structure enhances charge carrier mobility and improves the performance of electronic devices.

This document provides detailed protocols for the synthesis of high-quality, regioregular poly(3-dodecylthiophene) (P3DDT) starting from the monomer this compound. The primary focus is on the Grignard Metathesis (GRIM) polymerization method, which is a simple, efficient, and widely adopted procedure for producing PATs with high regioregularity and controlled molecular weights.

Overview of Synthesis Methods

Several cross-coupling polymerization methods can be employed to synthesize P3DDT from its dibrominated monomer. The choice of method impacts molecular weight, polydispersity, and regioregularity.

-

Grignard Metathesis (GRIM) Polymerization: This is one of the most effective methods for achieving highly regioregular PATs. The process begins with a magnesium-halogen exchange on the this compound monomer using a Grignard reagent. This forms a mixture of two isomeric thienyl Grignard intermediates. Subsequent addition of a nickel(II) cross-coupling catalyst, such as Ni(dppp)Cl₂, initiates a chain-growth polymerization that preferentially incorporates one of the isomers, leading to a polymer with a high percentage of head-to-tail linkages (>95%). The GRIM method is advantageous as it can be performed at room temperature or reflux, does not require cryogenic temperatures, and allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersities.

-

Stille Polymerization: This method involves a palladium-catalyzed cross-coupling reaction between an organostannane (organotin) monomer and an organohalide monomer. For P3DDT synthesis, this would typically involve reacting a distannylated 3-dodecylthiophene with the this compound monomer. The Stille reaction is known for its tolerance to a wide variety of functional groups and mild reaction conditions.

-

Suzuki Polymerization: Suzuki coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. To synthesize P3DDT, a thiophene monomer functionalized with two boronic ester groups would be polymerized with the this compound monomer. This method is also valued for its mild conditions and the low toxicity of its boron-containing byproducts.

Data Presentation: Comparison of Polymerization Methods

The following table summarizes typical quantitative data for the synthesis of regioregular poly(3-alkylthiophenes) using different methods. Data for poly(3-hexylthiophene) (P3HT) is often used as a benchmark due to its prevalence in the literature and is directly comparable to P3DDT synthesis.

| Parameter | Grignard Metathesis (GRIM) | Stille Coupling | Suzuki Coupling |

| Monomers | This compound | 2,5-Bis(trimethylstannyl)-3-dodecylthiophene + this compound | 3-Dodecylthiophene-2,5-diboronic acid bis(pinacol) ester + this compound |

| Catalyst | Ni(dppp)Cl₂ | Pd(PPh₃)₄ or Pd₂(dba)₃ | Pd(PPh₃)₄ or other Pd(0) complexes |

| Typical Mn (kDa) | 5 - 60 | 10 - 150 | 10 - 50 |

| Typical PDI (Mw/Mn) | 1.2 - 1.5 | 1.5 - 2.7 | 1.5 - 2.5 |

| Regioregularity (%) | >95% (typically ~98%) | Variable, can be high (>90%) | Variable, can be high (>90%) |

| Typical Yield (%) | 40 - 90% | 70 - 95% | 70 - 90% |

Visualization of Pathways and Workflows

Caption: Chemical pathway for GRIM polymerization of P3DDT.

Caption: Step-by-step experimental workflow for P3DDT synthesis.

Caption: Comparison of key features of polymerization methods.

Experimental Protocols

5.1. Synthesis of Monomer: this compound

The starting monomer is readily prepared by the dibromination of 3-dodecylthiophene.

-

Materials: 3-Dodecylthiophene, N-Bromosuccinimide (NBS), Tetrahydrofuran (THF), Hexane.

-

Procedure:

-

Dissolve 3-dodecylthiophene (1 equivalent) in THF in a round-bottom flask.

-

Slowly add NBS (2.0 equivalents) to the solution in portions while stirring at room temperature.

-

Stir the reaction mixture for 2-4 hours at room temperature.

-

Remove the THF under reduced pressure (in vacuo).

-

Add hexane to the residue to precipitate the succinimide byproduct.

-

Filter the mixture and collect the hexane filtrate.

-

Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

-

Remove the hexane in vacuo to yield this compound as an oil, which can be further purified by distillation if necessary.

-

5.2. Protocol for GRIM Polymerization of P3DDT

This protocol is adapted from established literature procedures for synthesizing highly regioregular poly(3-alkylthiophenes). All glassware should be oven-dried, and reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Materials & Reagents:

-

This compound (monomer)

-

Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone

-

Methylmagnesium bromide (CH₃MgBr), 1.0 M solution in butyl ether

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

-

Methanol (for precipitation)

-

Chloroform, Hexane (for purification)

-

-

Polymerization Procedure:

-

In a dry three-neck round-bottom flask equipped with a reflux condenser and under a positive pressure of nitrogen, dissolve this compound (e.g., 1.28 g, 3.12 mmol) in anhydrous THF (e.g., 18 mL).

-

Add methylmagnesium bromide solution (1.0 M, 3.15 mL, 3.15 mmol) dropwise via syringe.

-

Heat the mixture to reflux and maintain for 1-2 hours. During this step, the Grignard metathesis occurs, forming the active monomer species. The solution may change color.

-

Cool the reaction mixture to room temperature.

-

Add the Ni(dppp)Cl₂ catalyst (e.g., 16.9 mg, 0.031 mmol, ~1 mol%) in one portion.

-

Stir the solution at room temperature for 2 hours or heat to reflux for 1-2 hours for higher molecular weight polymers. The solution will typically become deep purple or dark blue, and more viscous as the polymer forms.

-

Quench the polymerization by slowly pouring the reaction mixture into a beaker containing a large excess of methanol (e.g., 200 mL).

-

A dark, fibrous precipitate of the crude P3DDT will form.

-

Stir for 30 minutes, then collect the solid by filtration. Wash the solid with additional methanol.

-

5.3. Purification by Soxhlet Extraction

Purification is essential to remove the catalyst and low molecular weight oligomers, resulting in a polymer with improved properties.

-

Procedure:

-

Dry the crude polymer precipitate under vacuum.

-

Place the dried polymer into a cellulose thimble and perform sequential Soxhlet extractions.

-

Step 1 (Methanol): Extract with methanol for 12-24 hours to remove any remaining catalyst and inorganic salts.

-

Step 2 (Hexane): Extract with hexane for 12-24 hours to remove low molecular weight oligomers and any unreacted monomer.

-

Step 3 (Chloroform): Extract with chloroform. The desired high molecular weight, regioregular P3DDT is soluble in chloroform and will be collected in the boiling flask. The solution will be a deep orange/red color.

-

After the chloroform extraction is complete (typically 12-24 hours, or until the solvent in the thimble runs clear), concentrate the chloroform solution using a rotary evaporator.

-

Precipitate the purified polymer by slowly adding the concentrated chloroform solution to a large volume of methanol.

-

Collect the final purified P3DDT by filtration and dry under vacuum at 40-50 °C for 24 hours.

-

The final product is a dark, bronze-colored solid with a metallic luster. Characterization can be performed using GPC (for molecular weight and PDI), ¹H NMR (for regioregularity), and UV-Vis spectroscopy.

Experimental protocol for Ni-catalyzed polymerization of 2,5-Dibromo-3-dodecylthiophene.

Experimental Protocol for Nickel-Catalyzed Polymerization of 2,5-Dibromo-3-dodecylthiophene

Abstract

This document provides a detailed experimental protocol for the synthesis of regioregular poly(3-dodecylthiophene) (P3DDT) from this compound via a Nickel-catalyzed Grignard Metathesis (GRIM) polymerization. This method offers a straightforward and effective route to produce highly regioregular, head-to-tail coupled polymers, which are essential materials in the development of organic electronic devices. This protocol is intended for researchers and scientists in the fields of materials chemistry, polymer science, and drug development.

Introduction

Poly(3-alkylthiophene)s (P3ATs) are a class of conductive polymers that have garnered significant interest for their applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors. The electronic and optical properties of these materials are highly dependent on the regioregularity of the polymer backbone. The Grignard Metathesis (GRIM) polymerization, catalyzed by nickel complexes such as [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂), is a robust method for achieving high head-to-tail (HT) regioregularity (>95%).[1][2] This protocol details the synthesis, purification, and characterization of poly(3-dodecylthiophene) (P3DDT).

Materials and Equipment

| Materials | Equipment |

| This compound | Schlenk line or glovebox |

| [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) | Round-bottom flasks |

| tert-Butylmagnesium chloride (t-BuMgCl) in THF (1.0 M) | Condenser |

| Anhydrous Tetrahydrofuran (THF) | Magnetic stirrer with heating plate |

| Methanol | Syringes and needles |

| Hexane | Soxhlet extraction apparatus |

| Chloroform | Rotary evaporator |

| Hydrochloric acid (HCl), concentrated | Vacuum oven |

| Nitrogen or Argon gas (high purity) | Gel Permeation Chromatography (GPC) |

| Celite | Nuclear Magnetic Resonance (NMR) Spectrometer |

| Anhydrous Magnesium Sulfate (MgSO₄) | UV-Vis Spectrophotometer |

Experimental Workflow

Caption: Experimental workflow for the synthesis of P3DDT.

Experimental Protocol

Synthesis of Poly(3-dodecylthiophene) (P3DDT)

-

Reaction Setup : All glassware should be oven-dried and cooled under a stream of nitrogen or argon. The reaction should be carried out under an inert atmosphere using standard Schlenk line techniques or in a glovebox.

-

Monomer Preparation : In a 100 mL three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve this compound (4.10 g, 10.0 mmol) in 40 mL of anhydrous THF.

-

Grignard Metathesis : To the stirred solution, add a 1.0 M solution of tert-butylmagnesium chloride in THF (10.0 mL, 10.0 mmol) dropwise via syringe at room temperature. After the addition is complete, gently reflux the reaction mixture for 2 hours.

-

Polymerization : After cooling the reaction mixture to room temperature, add [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) (32.5 mg, 0.06 mmol) as a solid in one portion. The reaction mixture will typically turn a deep red or purple color. Stir the reaction at room temperature for 2 hours.

-

Reaction Quenching : Quench the polymerization by slowly adding 10 mL of 5 M HCl. Stir the mixture for 30 minutes.

-

Polymer Precipitation : Pour the reaction mixture into 400 mL of methanol. A dark, fibrous precipitate of the polymer will form.

-

Isolation : Collect the crude polymer by filtration.

Purification of Poly(3-dodecylthiophene)

-

Soxhlet Extraction : Place the crude polymer in a cellulose extraction thimble and perform sequential Soxhlet extractions to remove impurities.[3]

-

Extract with methanol for 24 hours to remove residual catalyst and salts.

-

Extract with hexane for 24 hours to remove low molecular weight oligomers.

-

Extract with chloroform to isolate the desired polymer fraction.

-

-

Polymer Recovery : Collect the chloroform fraction and remove the solvent using a rotary evaporator.

-

Drying : Dry the resulting polymer in a vacuum oven at 40 °C overnight to yield a dark, lustrous solid.

Characterization

The synthesized poly(3-dodecylthiophene) can be characterized by the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to confirm the structure of the polymer and to determine the percentage of head-to-tail (HT) linkages. The regioregularity is calculated from the integration of the aromatic proton signals around 6.98 ppm.

-

Gel Permeation Chromatography (GPC) : GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI) of the polymer.

-

UV-Vis Spectroscopy : The optical properties of the polymer are investigated by UV-Vis spectroscopy in solution (e.g., chloroform) and as a thin film. The absorption maximum (λₘₐₓ) provides information about the electronic structure and conjugation length.

Quantitative Data

The following table summarizes representative data for P3DDT synthesized using this protocol. The molecular weight and PDI can be controlled by adjusting the monomer to catalyst ratio.[4]

| Parameter | Typical Value |

| Yield | 70-90% |